

# Stearyltrimethylammonium chloride structure and synthesis

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## Compound of Interest

Compound Name: *Stearyltrimethylammonium chloride*

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An In-depth Technical Guide to **Stearyltrimethylammonium Chloride**: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **stearyltrimethylammonium chloride** (STAC), a versatile quaternary ammonium compound with significant applications in various scientific and industrial fields.

## Chemical Structure and Properties

**Stearyltrimethylammonium chloride**, also known as octadecyltrimethylammonium chloride, is a cationic surfactant. Its amphiphilic nature, consisting of a long hydrophobic alkyl chain (stearyl group) and a hydrophilic quaternary ammonium headgroup, dictates its surface-active properties.

Chemical Identifiers and Properties:

Property	Value	Reference
Chemical Formula	C <sub>21</sub> H <sub>46</sub> ClN	[1][2]
Molecular Weight	348.05 g/mol	[1][2]
IUPAC Name	N,N,N-trimethyl-1-octadecanaminium chloride	[1]
CAS Registry Number	112-03-8	[1]
Appearance	White to light yellow solid or waxy powder	[3][4]
Melting Point	Approximately 60-75°C	[3][4]
Boiling Point	> 200°C	[3]
Solubility	Soluble in water, ethanol, and acetone	[3]
Canonical SMILES	CCCCCCCCCCCCCCCCC--INVALID-LINK--(C)C.[Cl-]	[5]
InChIKey	VBIIIFPGSPJYLRR-UHFFFAOYSA-M	[2]

## Synthesis of Stearyltrimethylammonium Chloride

The industrial synthesis of **stearyltrimethylammonium chloride** is primarily achieved through the quaternization of a tertiary amine. The most common methods involve the reaction of octadecylamine (stearylamine) with a methylating agent.

### Synthesis via Menshutkin Reaction

A prevalent method for synthesizing **stearyltrimethylammonium chloride** is the Menshutkin reaction, which involves the alkylation of a tertiary amine. In this case, N,N-dimethyloctadecylamine is reacted with methyl chloride.

Experimental Protocol:

- Materials:

- N,N-Dimethyloctadecylamine
- Methyl chloride
- Isopropanol (solvent)
- Sodium hydroxide (catalyst)
- Nitrogen gas
- Procedure:
  - Charge a pressure reactor (autoclave) with N,N-dimethyloctadecylamine and a suitable amount of isopropanol.[\[4\]](#)
  - Add a catalytic amount of sodium hydroxide to the mixture.[\[4\]](#)
  - Purge the autoclave with nitrogen gas to remove any air.[\[4\]](#)
  - Raise the temperature of the reaction mixture to 50°C.[\[4\]](#)
  - Introduce a slight molar excess (approximately 1%) of methyl chloride into the reactor.[\[4\]](#)
  - Seal the autoclave and allow the reaction to proceed for 4 hours at a pressure of 0.5 MPa, with continuous stirring.[\[4\]](#)
  - Upon completion of the reaction, cool the reactor and vent any excess pressure.
  - The resulting product is then subjected to desalination and can be diluted with water to the desired concentration.[\[4\]](#)

## Alternative Synthesis from Stearylamine

Another synthetic route starts with stearylamine (octadecylamine) and trimethylammonium chloride.

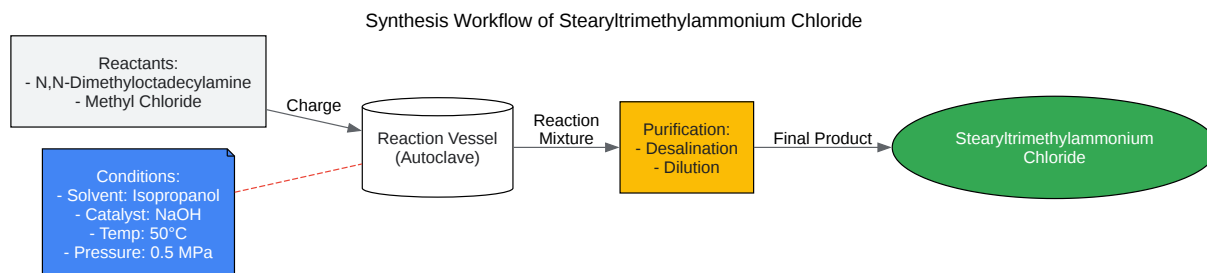
Experimental Protocol:

- Materials:

- Stearylamine (octadecylamine)
- Trimethylammonium chloride
- Suitable organic solvent (e.g., ethanol)
- Procedure:
  - In a reaction vessel, dissolve stearylamine and trimethylammonium chloride in a suitable solvent.[\[3\]](#)
  - Heat the mixture to a temperature between 60-80°C with constant stirring to ensure a homogenous reaction.[\[3\]](#)
  - Maintain the reaction at this temperature until completion, which can be monitored by techniques such as TLC.
  - After the reaction is complete, cool the mixture to allow the product to crystallize.[\[3\]](#)
  - Separate the crude product by filtration and wash with a cold solvent to remove unreacted starting materials and byproducts.[\[3\]](#)
  - For higher purity, the crude product can be further purified by recrystallization or column chromatography.[\[3\]](#)

## Visualization of Synthesis Pathway

The following diagram illustrates the general synthesis workflow for **stearyltrimethylammonium chloride**.



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Caption: Synthesis workflow for **stearyltrimethylammonium chloride**.

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